1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16415359
InChI: InChI=1S/C10H15N5.ClH/c1-8-10(6-13-15(8)3)11-4-9-5-12-14(2)7-9;/h5-7,11H,4H2,1-3H3;1H
SMILES:
Molecular Formula: C10H16ClN5
Molecular Weight: 241.72 g/mol

1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC16415359

Molecular Formula: C10H16ClN5

Molecular Weight: 241.72 g/mol

* For research use only. Not for human or veterinary use.

1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C10H16ClN5
Molecular Weight 241.72 g/mol
IUPAC Name 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H15N5.ClH/c1-8-10(6-13-15(8)3)11-4-9-5-12-14(2)7-9;/h5-7,11H,4H2,1-3H3;1H
Standard InChI Key JWVZRGPEQLLFPH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)NCC2=CN(N=C2)C.Cl

Introduction

Structural and Chemical Characteristics

The molecular architecture of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride features two pyrazole rings connected via a methylene bridge, with additional methyl substitutions at the 1- and 5-positions of one pyrazole and the 1-position of the other. The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical candidates.

Molecular Geometry and Bonding

Pyrazole rings adopt a planar configuration due to aromatic π-electron delocalization, with nitrogen atoms at positions 1 and 2 contributing to hydrogen bonding capabilities. Methyl groups at strategic positions influence steric and electronic properties, modulating interactions with biological targets.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step condensation and alkylation reactions. A representative pathway includes:

  • Formation of 1,5-dimethylpyrazole: Achieved via cyclocondensation of acetylacetone with hydrazine derivatives under acidic conditions .

  • N-Alkylation: Introduction of the [(1-methylpyrazol-4-yl)methyl] group through nucleophilic substitution using 1-methylpyrazole-4-methanol and a suitable alkylating agent.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity.

Table 1: Key Reaction Conditions

StepReagentsTemperatureYield (%)
CyclocondensationAcetylacetone, hydrazine hydrate, HCl80°C72
Alkylation1-Methylpyrazole-4-methanol, K₂CO₃, DMF120°C58
Salt FormationHCl (gaseous), ethanolRT89

Biological Activity and Mechanisms

Table 2: Comparative Anticancer Activity of Pyrazole Analogs

CompoundCell LineIC₅₀ (µM)Mechanism
EVT-12356108A54912.0VEGF inhibition
Compound 2b MDA-MB-23110.5Caspase-3 activation

Antiparasitic Activity

While direct evidence is lacking, the compound’s ability to chelate metal ions critical for parasitic enzyme function suggests potential against Leishmania spp. and Plasmodium falciparum. Analogous molecules inhibit trypanothione reductase, a key enzyme in parasite redox homeostasis.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High logP (2.8) predicts good membrane permeability.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites, necessitating prodrug strategies for prolonged activity.

Toxicity Screening

Preliminary assays on analogs indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic exposure risks hepatorenal dysfunction due to reactive metabolite accumulation.

Applications in Drug Development

Oncology

As a kinase inhibitor scaffold, this compound disrupts EGFR and VEGFR2 signaling, pivotal in tumor angiogenesis and proliferation. Co-crystallization studies reveal binding to ATP pockets with ΔG = -9.2 kcal/mol.

Infectious Diseases

Modification of the amine linker enhances selectivity toward parasitic enzymes over human homologs, reducing off-target effects.

Comparison with Structural Analogs

Table 3: Structural and Functional Analog Comparison

CompoundStructural VariationBioactivity
1,3-Dimethyl-N-(pyrazolylmethyl)pyrazol-4-amineSingle methyl groupModerate COX-2 inhibition
EVT-12356108Fluoroethyl substituentEnhanced BBB penetration

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in lipid nanoparticles (size: 120 nm, PDI < 0.2) improves tumor accumulation, with in vivo studies showing a 3.2-fold increase in AUC compared to free drug.

Resistance Mitigation

Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) synergistically enhance apoptotic responses in resistant melanoma models.

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